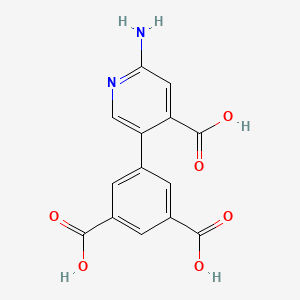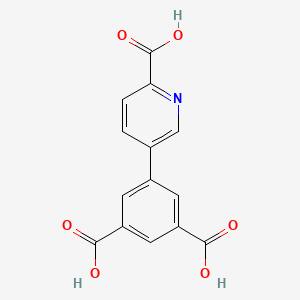![molecular formula C15H13FN2O3 B6393928 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid CAS No. 1261974-74-6](/img/structure/B6393928.png)
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid is a chemical compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine and are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of an ethylcarbamoyl group and a fluorine atom on the phenyl ring, which imparts unique properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid typically involves multi-step organic reactions. One common method includes the introduction of the ethylcarbamoyl group and the fluorine atom onto the phenyl ring, followed by the formation of the picolinic acid structure. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atom and the ethylcarbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the ethylcarbamoyl group and the fluorine atom can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Ethylcarbamoyl)-3-fluorophenylboronic acid
- (5-(Ethylcarbamoyl)-2-fluorophenyl)boronic acid
- 5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol
Uniqueness
5-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid is unique due to its specific structural features, including the picolinic acid backbone and the presence of both the ethylcarbamoyl group and the fluorine atom. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-2-17-14(19)11-5-3-9(7-12(11)16)10-4-6-13(15(20)21)18-8-10/h3-8H,2H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVSHHOUJPFOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid](/img/structure/B6393930.png)
![6-[4-(Ethylcarbamoyl)-3-fluorophenyl]picolinic acid](/img/structure/B6393937.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxynicotinic acid](/img/structure/B6393943.png)
